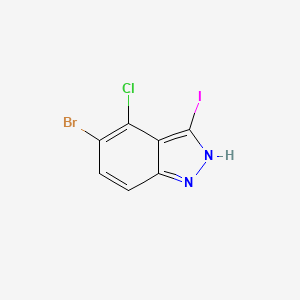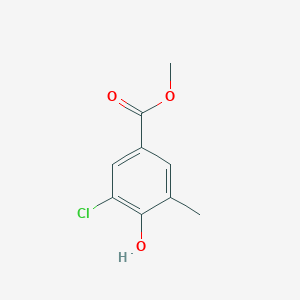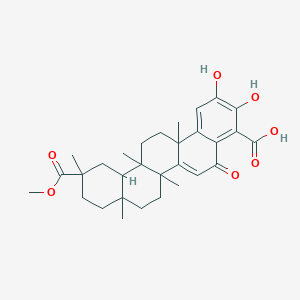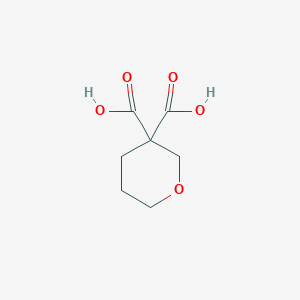
5-Bromo-4-chloro-3-iodo-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This compound, with the molecular formula C7H3BrClIN2, is characterized by the presence of bromine, chlorine, and iodine atoms attached to the indazole ring, making it a unique and versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of indazole derivatives. For instance, starting with 1H-indazole, selective bromination, chlorination, and iodination can be achieved using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure precise control over reaction conditions, thereby improving yield and purity. Catalysts and solvents are chosen to minimize byproducts and enhance the efficiency of the halogenation steps .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-3-iodo-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-3-iodo-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-chloro-1H-indazole
- 5-Bromo-3-iodo-1H-indazole
- 5-Bromo-7-ethyl-1H-indazole
- 5-Bromo-3-isopropyl-1H-indazole
Uniqueness
5-Bromo-4-chloro-3-iodo-1H-indazole is unique due to the presence of three different halogens on the indazole ring. This unique substitution pattern provides distinct reactivity and properties compared to other indazole derivatives. The combination of bromine, chlorine, and iodine allows for versatile chemical modifications and potential interactions with a wide range of biological targets .
Eigenschaften
Molekularformel |
C7H3BrClIN2 |
|---|---|
Molekulargewicht |
357.37 g/mol |
IUPAC-Name |
5-bromo-4-chloro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H,11,12) |
InChI-Schlüssel |
JOJDAFMJLWKYIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNC(=C2C(=C1Br)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)


![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)
![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)

![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)

